N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide
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Overview
Description
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30368 . This compound is known for its unique structure, which includes a cyclohexylidene ring substituted with a dimethyl group and an isonicotinohydrazide moiety .
Preparation Methods
The synthesis of N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with isonicotinohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety instead of isonicotinohydrazide.
N’-(3,3-dimethyl-5-oxocyclohexylidene)thiophene-2-carbohydrazide: Contains a thiophene ring instead of the isonicotinohydrazide moiety.
The uniqueness of N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide lies in its specific substitution pattern and the presence of the isonicotinohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11+ |
InChI Key |
YWLOJJVJYQBSDP-LFIBNONCSA-N |
Isomeric SMILES |
CC1(C/C(=N/NC(=O)C2=CC=NC=C2)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C |
Origin of Product |
United States |
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